2-(Octadecylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octadecylthio)quinoline is a chemical compound with the molecular formula C27H43NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound features a quinoline ring substituted with an octadecylthio group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylthio)quinoline typically involves the reaction of quinoline with octadecylthiol. One common method is the nucleophilic substitution reaction where quinoline is treated with octadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octadecylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Octadecylthio)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-(Octadecylthio)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octadecylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.
Comparison with Similar Compounds
2-(Octadecylthio)quinoline can be compared with other quinoline derivatives such as:
- 2-(Phenylthio)quinoline
- 2-(Benzylthio)quinoline
- 2-(Dimethylamino)quinoline
Uniqueness
The presence of the long octadecylthio chain in this compound imparts unique properties such as increased hydrophobicity and potential for self-assembly into micelles or other structures. This makes it distinct from other quinoline derivatives with shorter or different substituents.
Similar Compounds
- 2-(Phenylthio)quinoline : Similar structure but with a phenyl group instead of an octadecyl group.
- 2-(Benzylthio)quinoline : Contains a benzyl group, offering different reactivity and properties.
- 2-(Dimethylamino)quinoline : Features a dimethylamino group, affecting its electronic properties and reactivity.
Properties
CAS No. |
116967-22-7 |
---|---|
Molecular Formula |
C27H43NS |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-octadecylsulfanylquinoline |
InChI |
InChI=1S/C27H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27-23-22-25-20-17-18-21-26(25)28-27/h17-18,20-23H,2-16,19,24H2,1H3 |
InChI Key |
DJBPSUZFRPSUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.